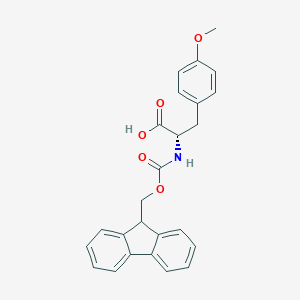

Fmoc-tyr(ME)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-72-4 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH for Researchers, Scientists, and Drug Development Professionals

Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a pivotal amino acid derivative for chemists and pharmacologists engaged in the synthesis of modified peptides. Its unique structure, featuring a methyl ether on the tyrosine side chain, offers specific advantages in peptide design and drug discovery by preventing post-translational modifications such as phosphorylation and sulfation at this position. This guide provides a comprehensive overview of its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Core Concepts and Applications

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the phenolic side chain is protected by a stable methyl group. This dual protection strategy makes it an ideal building block for Fmoc-based solid-phase peptide synthesis (SPPS). The methylation of the hydroxyl group is critical as it blocks potential phosphorylation or sulfation, common post-translational modifications of tyrosine residues that can significantly alter a peptide's biological activity and function.[1]

The primary application of this compound lies in the synthesis of peptides and peptidomimetics where a non-modifiable tyrosine residue is required. This is particularly relevant in drug development for creating more stable and specific therapeutic peptides. By incorporating this compound, researchers can investigate the role of tyrosine phosphorylation in signaling pathways or design peptide-based inhibitors with enhanced stability and a defined mode of action.

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C25H23NO5 | [2] |

| Molecular Weight | 417.5 g/mol | [2] |

| CAS Number | 77128-72-4 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 161 °C | |

| Solubility in DMSO | 200 mg/mL | |

| Purity (HPLC) | ≥99.0% | |

| Enantiomeric Purity | ≥99.5% | |

| Storage Temperature | 2-8°C (sealed in dry conditions) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its methyl ester precursor, Fmoc-Tyr(OMe)-OMe.

Materials:

-

Fmoc-Tyr(OMe)-OMe

-

Magnesium iodide (MgI2)

-

Anhydrous Tetrahydrofuran (THF)

-

0.1 M Sodium thiosulfate (Na2S2O3) aqueous solution

-

Microwave reactor

Procedure:

-

Under an argon atmosphere, add anhydrous THF (2.0 mL) to the protected amino acid Fmoc-Tyr(OMe)-OMe (0.12 mmol) and MgI2 (1.2 mmol) in a sealed microwave reactor vial.

-

Heat the suspension using microwave irradiation at 120°C for 1 hour.

-

After cooling, add a 0.1 M Na2S2O3 aqueous solution to the reaction mixture.

-

The resulting homogeneous mixture can be directly analyzed by analytical HPLC and LC/MS to confirm product formation.

-

For isolation, the product can be purified using standard chromatographic techniques. This protocol typically yields this compound in high purity (96% yield).

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated SPPS. The specific resin and subsequent amino acids will vary depending on the target peptide.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF.

-

Agitate the mixture for an initial 3-5 minutes, drain, and then repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading).

-

Dissolve this compound, a coupling agent such as HBTU (0.95 equivalents relative to the amino acid), and an activator base like DIPEA (2 equivalents relative to the amino acid) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

5. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

-

A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

-

The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.

-

The precipitated peptide is collected by centrifugation and can be further purified by reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The use of this compound is instrumental in studying signaling pathways that are regulated by tyrosine phosphorylation. By substituting a natural tyrosine with its O-methylated counterpart, researchers can create peptide analogs that are resistant to phosphorylation by kinases. These analogs can be used as tools to probe the necessity of phosphorylation at a specific site for protein-protein interactions or downstream signaling events.

Below is a conceptual workflow illustrating the use of a peptide containing Tyr(Me) to study a generic kinase-substrate interaction.

References

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(Me)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). The strategic placement of a methyl group on the phenolic hydroxyl of tyrosine and the Fmoc protecting group on the α-amino group provides unique chemical properties that are highly advantageous for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in biological systems.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine | [1][2] |

| Synonyms | Fmoc-O-methyl-L-tyrosine, Fmoc-L-Tyr(Me)-OH | [1][3] |

| CAS Number | 77128-72-4 | |

| Molecular Formula | C₂₅H₂₃NO₅ | |

| Molecular Weight | 417.45 g/mol | |

| Appearance | White to slight yellow powder/crystal | |

| Solubility | Soluble in DMF and other common organic solvents for SPPS. | |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) of Fmoc-L-Tyr(3-Me)-OH:

-

δ 9.09 (s, 1H)

-

7.95–7.84 (m, 2H)

-

7.74–7.59 (m, 3H)

-

7.46–7.36 (m, 2H)

-

7.36–7.24 (m, 2H)

-

7.00 (d, J = 8.2 Hz, 1H)

-

6.55 (d, J = 2.6 Hz, 1H)

-

6.48 (dd, J = 8.2, 2.6 Hz, 1H)

-

4.18 (q, J = 4.7 Hz, 3H)

-

4.13–3.99 (m, 1H)

-

3.00 (dd, J = 14.2, 4.5 Hz, 1H)

-

2.73 (dd, J = 14.2, 10.2 Hz, 1H)

-

2.21 (s, 3H)

¹³C NMR (101 MHz, DMSO-d₆) of Fmoc-L-Tyr(3-Me)-OH:

-

δ 173.68, 155.97, 155.77, 143.79, 140.67, 137.01, 130.79, 127.62, 127.29, 127.06, 125.26, 120.10, 116.84, 112.41, 65.62, 54.55, 46.58, 33.42, 19.05

FT-IR Spectroscopy: The FT-IR spectrum of an Fmoc-protected amino acid will typically exhibit characteristic absorption bands. For Fmoc-amino acids in general, one would expect to see:

-

O-H stretch (carboxylic acid): A broad peak in the range of 2500–3300 cm⁻¹.

-

C=O stretch (carboxylic acid and urethane): Sharp peaks around 1700-1760 cm⁻¹.

-

N-H bend (urethane): Around 1500-1550 cm⁻¹.

-

C-O stretch (ether and carboxylic acid): In the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Corresponding to the fluorenyl and phenyl rings.

Experimental Protocols

Synthesis of this compound from L-Tyrosine

A common route for the synthesis of this compound involves a two-step process: O-methylation of L-tyrosine followed by N-protection with the Fmoc group.

Step 1: O-Methylation of L-Tyrosine

This step can be challenging due to the potential for N-methylation. A common strategy involves the use of a copper complex to protect the α-amino and carboxyl groups, allowing for selective O-methylation.

-

Copper Complex Formation:

-

Dissolve L-Tyrosine in water and add a solution of copper(II) sulfate.

-

Adjust the pH to form the blue copper-tyrosine complex precipitate.

-

Isolate and dry the complex.

-

-

O-Methylation:

-

Suspend the copper complex in a suitable solvent mixture (e.g., methanol/water).

-

Add a methylating agent, such as dimethyl sulfate, and a base (e.g., sodium hydroxide) while carefully controlling the temperature and pH.

-

Monitor the reaction by TLC or LC-MS until completion.

-

-

Decomplexation:

-

Decompose the copper complex by treatment with H₂S or EDTA to release the O-methyl-L-tyrosine.

-

Isolate the product by filtration and precipitation.

-

Step 2: N-Fmoc Protection of O-Methyl-L-Tyrosine

-

Dissolution: Dissolve O-methyl-L-tyrosine in an aqueous solution of a mild base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

-

Fmocylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an organic solvent like dioxane or acetone to the aqueous solution of O-methyl-L-tyrosine.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., ether or hexane) to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl or citric acid) to a pH of 2-3 to precipitate the this compound.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block in Fmoc-based SPPS. The general workflow is depicted in the diagram below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol using HBTU/HATU:

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine. Swell the resin in DMF.

-

Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (e.g., 0.95 equivalents relative to the amino acid) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group, exposing the N-terminal amine for the next coupling cycle.

Biological Relevance and Applications

O-methylated tyrosine residues can serve as stable mimics of phosphotyrosine in certain biological contexts or as tools to probe the importance of the hydroxyl group in protein-protein interactions. A significant application of O-methyl-L-tyrosine is as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.

Inhibition of Dopamine Synthesis

The dopamine synthesis pathway is a critical neurological process, and its dysregulation is implicated in various disorders, including Parkinson's disease. O-methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, thereby blocking the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. This makes it a valuable research tool for studying the effects of dopamine depletion.

Caption: The dopamine synthesis pathway and the inhibitory action of O-Methyl-L-tyrosine.

Conclusion

This compound is a valuable and versatile building block for peptide synthesis, offering the ability to introduce a permanently methylated tyrosine residue into peptide sequences. Its straightforward incorporation using standard SPPS protocols and its utility in probing biological systems, particularly in the study of catecholamine pathways, make it an indispensable tool for researchers in chemistry, biology, and drug development. This guide provides the foundational knowledge and experimental context for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to Fmoc-Tyr(Me)-OH: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine, commonly referred to as Fmoc-Tyr(Me)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its applications and advantages in the synthesis of complex peptides. This document serves as a technical resource for researchers and professionals engaged in peptide chemistry and drug development, offering structured data and procedural guidance to facilitate its effective utilization.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-tyrosine. The alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the hydroxyl group of the tyrosine side chain is protected by a stable methyl ether. This permanent protection of the hydroxyl group offers specific advantages in peptide synthesis strategies.

Molecular Formula: C₂₅H₂₃NO₅[1][2]

Structure:

The key structural features include the bulky Fmoc group, which prevents unwanted reactions at the N-terminus during peptide coupling, and the O-methyl group, which permanently masks the phenolic hydroxyl group of the tyrosine side chain.

Physicochemical and Quantitative Data

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 417.45 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| CAS Number | 77128-72-4 | |

| Melting Point | Not consistently reported, varies with purity | |

| Purity (Typical) | ≥98% (HPLC/TLC) | |

| Solubility | Soluble in organic solvents such as DMF and DMSO | |

| Storage | Store at 2-8°C, protected from moisture |

Experimental Protocols

Synthesis of O-methyl-L-tyrosine

A common precursor for the synthesis of this compound is O-methyl-L-tyrosine. A representative synthetic procedure is outlined below.

Materials:

-

N-Benzyloxycarbonyl-O-methyl-L-tyrosine

-

Ethanol

-

10% Palladium on charcoal

-

Cyclohexene

Procedure:

-

Dissolve N-Benzyloxycarbonyl-O-methyl-L-tyrosine in ethanol.

-

Add the ethanolic solution to a suspension of 10% palladium on charcoal in cyclohexene.

-

Heat the reaction mixture at reflux for 1 hour.

-

Allow the reaction to cool to room temperature.

-

Filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield O-methyl-L-tyrosine as a white solid. This product can be used in the subsequent step without further purification.

Synthesis of this compound

The final product is obtained by the protection of the amino group of O-methyl-L-tyrosine with the Fmoc group.

Materials:

-

O-methyl-L-tyrosine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate or another suitable base

-

Acetone and water or a similar solvent system

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve O-methyl-L-tyrosine in an aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in acetone or another suitable organic solvent.

-

Slowly add the Fmoc reagent solution to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Purification of this compound

Purification is typically achieved through flash column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) or ethyl acetate in hexane is commonly used.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto a silica gel column.

-

Elute the product using the chosen solvent system.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Recrystallization:

-

Solvent System: A common technique for recrystallizing Fmoc-amino acids involves dissolving the compound in a good solvent like ethyl acetate or dichloromethane and then adding a poor solvent such as hexane or petroleum ether until turbidity is observed.

-

Procedure:

-

Dissolve the purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Slowly add a non-polar solvent (e.g., hexane) until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, particularly for the synthesis of peptides where the phenolic hydroxyl group of tyrosine needs to be permanently protected or modified.

Advantages of O-Methyl Protection

The use of a methyl ether as a protecting group for the tyrosine side chain offers several advantages over the more common tert-butyl (tBu) ether:

-

Stability: The methyl ether is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., trifluoroacetic acid). This makes it a "permanent" protecting group in the context of standard Fmoc-SPPS.

-

Prevention of Side Reactions: The tBu group on tyrosine can be partially cleaved during prolonged or repeated exposure to the mildly basic conditions used for Fmoc deprotection, leading to side reactions. The methyl group is completely stable under these conditions. Furthermore, the tBu group can lead to t-butylation of other sensitive residues like tryptophan and methionine during final cleavage, a side reaction that is avoided with the methyl group.

-

Introduction of a Methyl Group: For the synthesis of peptides that naturally contain an O-methylated tyrosine or for structure-activity relationship studies, this compound is the direct building block required.

Workflow in Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle.

Caption: Workflow for the incorporation of this compound in SPPS.

Conclusion

This compound is an essential reagent for peptide chemists, offering a stable and reliable method for incorporating O-methylated tyrosine into synthetic peptides. Its use circumvents potential side reactions associated with more labile protecting groups and provides a direct route to peptides with this specific modification. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of this valuable compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-O-methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-O-methyl-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The document details the primary synthetic strategies, providing experimentally validated protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Fmoc-O-methyl-L-tyrosine (N-α-Fmoc-O-methyl-L-tyrosine) is a derivative of the amino acid L-tyrosine, where the phenolic hydroxyl group is methylated and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This modification prevents unwanted side reactions at the phenolic hydroxyl group during peptide synthesis and can also enhance the pharmacological properties of the resulting peptides. Its application is particularly valuable in the development of therapeutic peptides and other specialized biomolecules.

Synthetic Strategies

The synthesis of Fmoc-O-methyl-L-tyrosine is typically achieved through a two-step process:

-

O-methylation of L-tyrosine: The selective methylation of the phenolic hydroxyl group of L-tyrosine to yield O-methyl-L-tyrosine.

-

Fmoc protection of O-methyl-L-tyrosine: The protection of the α-amino group of O-methyl-L-tyrosine with an Fmoc group.

An alternative, though less direct, approach involves the initial protection of L-tyrosine's amino and carboxyl groups, followed by O-methylation, and subsequent selective deprotection and Fmoc protection. The choice of strategy often depends on the desired scale, available reagents, and purification capabilities. This guide will focus on the more direct two-step synthesis.

Experimental Protocols

Step 1: Synthesis of O-methyl-L-tyrosine

The primary challenge in the synthesis of O-methyl-L-tyrosine is the selective methylation of the phenolic hydroxyl group over the amino and carboxyl groups. While various methods exist, a common approach involves the use of a methylating agent in the presence of a base. It is crucial to carefully control the reaction conditions to minimize the formation of N-methylated and N,O-dimethylated byproducts.

Protocol: O-methylation of L-tyrosine

This protocol is adapted from methodologies that prioritize the selective O-alkylation of tyrosine derivatives.

Materials:

-

L-Tyrosine

-

Anhydrous Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

-

Hydrochloric Acid (HCl), 1 M

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine (1 equivalent) in anhydrous methanol.

-

Basification: Add anhydrous potassium carbonate (2.5-3 equivalents) to the suspension. The mixture should be stirred vigorously.

-

Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate or methyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with methanol.

-

Concentration: Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Purification: Dissolve the crude residue in a minimum amount of deionized water. Adjust the pH of the solution to the isoelectric point of O-methyl-L-tyrosine (around pH 5.5-6.0) with 1 M HCl. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and then with diethyl ether.

-

Drying: Dry the purified O-methyl-L-tyrosine under vacuum to a constant weight.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >98% |

| Melting Point | 225-248 °C[1] |

| Optical Rotation [α]D²⁰ | -8.5 ± 2º (c=2, 1N HCl)[1] |

Step 2: Synthesis of Fmoc-O-methyl-L-tyrosine

The second step involves the protection of the amino group of the synthesized O-methyl-L-tyrosine using an Fmoc-reagent. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often preferred over Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) due to its higher stability and reduced side-product formation.

Protocol: Fmoc Protection of O-methyl-L-tyrosine

This protocol is a standard procedure for the Fmoc protection of amino acids.

Materials:

-

O-methyl-L-tyrosine

-

1,4-Dioxane

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Ethyl Acetate

-

Hexane

-

Hydrochloric Acid (HCl), 1 M

Procedure:

-

Dissolution: In a round-bottom flask, dissolve O-methyl-L-tyrosine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

-

Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product into ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >99%[2] |

| Melting Point | 155-165 °C[2] |

| Optical Rotation [α]D²⁰ | +8 ± 2º (c=1 in EtOAc)[2] |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of Fmoc-O-methyl-L-tyrosine.

Caption: Synthetic pathway for Fmoc-O-methyl-L-tyrosine.

Conclusion

The synthesis of Fmoc-O-methyl-L-tyrosine is a well-established process that is crucial for the advancement of peptide-based therapeutics and research. By following the detailed protocols and considering the quantitative data provided in this guide, researchers can reliably produce this valuable amino acid derivative. Careful control of reaction conditions, particularly during the O-methylation step, is paramount to achieving high yields and purity. The presented workflow and data serve as a practical resource for scientists and professionals in the field of drug development and chemical synthesis.

References

The Unexplored Frontier: A Technical Guide to the Purpose of O-Methylation on Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) of proteins are fundamental to the intricate regulation of cellular processes. While tyrosine phosphorylation is a well-established cornerstone of signal transduction, and protein methylation on lysine and arginine residues is a key epigenetic and regulatory mark, the targeted O-methylation of tyrosine residues remains one of the most enigmatic and largely unexplored PTMs in eukaryotic biology. This technical guide synthesizes the current, albeit limited, knowledge and presents a forward-looking perspective on the potential purpose, biochemical consequences, and regulatory implications of tyrosine O-methylation. We provide a theoretical framework for its impact on protein function, outline hypothetical signaling paradigms, and propose detailed experimental protocols for its future investigation. This document serves as a resource for researchers poised to explore this nascent field, offering a roadmap to potentially uncover novel mechanisms in cellular signaling and drug development.

Introduction: The Landscape of Tyrosine Modification

Tyrosine, with its phenolic hydroxyl group, is a uniquely versatile amino acid residue in cellular signaling. This hydroxyl group can act as a hydrogen bond donor and acceptor, and it is the primary site for one of the most critical PTMs: phosphorylation. The reversible addition of a bulky, negatively charged phosphate group by tyrosine kinases and its removal by tyrosine phosphatases forms the basis of vast signaling networks that control cell growth, differentiation, migration, and metabolism.

Protein methylation, the addition of a methyl group from S-adenosylmethionine (SAM), is another pervasive PTM.[1] It most commonly occurs on the nitrogen atoms of lysine and arginine side chains, where it regulates protein-protein interactions, protein stability, and, most notably, chromatin structure and gene expression.[2][3]

In this context, the O-methylation of tyrosine—the covalent attachment of a methyl group to the hydroxyl oxygen—represents a significant theoretical intersection of these two major regulatory themes. However, unlike the extensively studied modifications of N-methylation and O-phosphorylation, endogenous O-methylation of tyrosine as a dynamic, signaling PTM in eukaryotes has not been established. This guide will therefore proceed by building a foundational understanding of its potential roles based on chemical principles and analogies to known PTMs.

Biochemical Consequences of Tyrosine O-Methylation

The addition of a methyl group to the tyrosine hydroxyl oxygen fundamentally alters its physicochemical properties. This modification is not a subtle tweak but a decisive chemical switch with profound implications.

-

Blocking Phosphorylation: The most immediate and significant consequence of O-methylation is the irreversible capping of the hydroxyl group. This modification would act as a terminal block, preventing the site from being phosphorylated by tyrosine kinases.

-

Loss of Hydrogen Bonding: The hydroxyl proton is lost, eliminating the residue's ability to act as a hydrogen bond donor, which can be critical for maintaining local protein structure or for interactions with substrates or binding partners.[4][5]

-

Increased Hydrophobicity and Steric Bulk: The addition of the methyl group increases the hydrophobicity and steric footprint of the tyrosine side chain. This can influence protein folding, stability, and the architecture of binding pockets.

The stark contrast between O-methylation and the well-understood O-phosphorylation is summarized below.

| Feature | Unmodified Tyrosine | O-Methyltyrosine | Phosphotyrosine |

| Mass Shift | - | +14.02 Da | +79.97 Da |

| Charge at pH 7.4 | Neutral/Slightly Acidic | Neutral | -2 |

| H-Bonding | Donor & Acceptor | Acceptor only | Acceptor only |

| Size | Moderate | Moderate | Large / Bulky |

| Nature | Amphiphilic | More Hydrophobic | Hydrophilic |

| Reversibility | - | Unknown in eukaryotes | Reversible |

Potential Impact on Protein Structure and Cellular Signaling

Based on its biochemical consequences, we can hypothesize several key roles for tyrosine O-methylation in regulating protein function and signaling pathways.

A Permanent "Off-Switch" for Phosphorylation

The most compelling hypothetical role for tyrosine O-methylation is as a long-term or permanent "cap" on phosphorylation sites. In developmental processes or terminal differentiation, where certain signaling pathways need to be permanently silenced, tyrosine O-methylation could provide a mechanism that is more stable than the dynamic interplay of kinases and phosphatases.

References

- 1. longdom.org [longdom.org]

- 2. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-proteomics.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Investigation of the role of tyrosine-114 in the activity of human O6-alkylguanine-DNA alkyltranferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of the Tyrosine Tetrad from the Binding Site of the Epigenetic Writer MLL3 in the Catalytic Mechanism and Methylation Multiplicity - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Methylated Tyrosine in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these modifications, the methylation of tyrosine residues has emerged as a powerful tool to enhance the potency, selectivity, and metabolic stability of bioactive peptides. This technical guide provides an in-depth exploration of the applications of C-methylated, N-methylated, and O-methylated tyrosine in peptide drug design. It offers a comprehensive overview of their synthesis, biological evaluation, and impact on signaling pathways, supported by detailed experimental protocols and quantitative data.

Core Concepts: The Impact of Tyrosine Methylation

Methylation of the tyrosine residue can occur at three primary locations: the aromatic ring (C-methylation), the backbone amide nitrogen (N-methylation), or the phenolic hydroxyl group (O-methylation). Each modification imparts distinct physicochemical properties to the peptide, influencing its conformation, receptor interactions, and susceptibility to enzymatic degradation.

-

C-Methylation (Ring Methylation): The introduction of one or two methyl groups onto the aromatic ring of tyrosine, creating 2-methyltyrosine (Mmt) or 2',6'-dimethyltyrosine (Dmt), introduces steric hindrance. This can restrict the conformational flexibility of the peptide backbone and the tyrosine side chain, often leading to a "locked-in" bioactive conformation. This steric shielding can also protect the peptide from enzymatic cleavage, thereby increasing its in vivo half-life. The enhanced steric bulk can also modulate receptor subtype selectivity.

-

N-Methylation: Methylation of the amide nitrogen of the peptide backbone at the tyrosine residue disrupts the hydrogen bond donating capacity of the amide proton. This modification can significantly impact the peptide's conformational preferences and reduce its susceptibility to proteolytic degradation by hindering enzyme recognition and cleavage. N-methylation can also increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.

-

O-Methylation: The methylation of the phenolic hydroxyl group of tyrosine eliminates a key hydrogen bond donor and acceptor. This modification can alter the peptide's binding interactions with its receptor, as the hydroxyl group is often involved in critical hydrogen bonding networks. O-methylation can also increase the peptide's metabolic stability by preventing sulfation or glucuronidation at the hydroxyl group.

Quantitative Data on Methylated Tyrosine-Containing Peptides

The following tables summarize the quantitative effects of tyrosine methylation on the biological activity of various peptide families. The data highlights changes in receptor binding affinity (Ki or IC50) and functional potency (EC50).

Table 1: Opioid Peptides

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Fold Change vs. Parent | Reference |

| [Dmt¹]DALDA | µ | 0.12 | 0.04 | ~5000x more potent than morphine | [1] |

| [Mmt¹]N/OFQ(1-13)-NH₂ | NOP | N/A | pEC₅₀ = 9.47 | ~10x more potent than [Dmt¹] analog | [2] |

| [Dmt¹]N/OFQ(1-13)-NH₂ | NOP | N/A | pEC₅₀ = 8.35 | ~30x less potent than N/OFQ(1-13)-NH₂ | [2] |

| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | µ | 0.34 | 0.98 | High affinity & potency | [3] |

| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | δ | 0.75 | 1.2 | High affinity & potency | [3] |

| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | κ | 12.5 | 25.6 | High affinity & potency |

Table 2: Cholecystokinin (CCK) and Substance P Analogs

| Peptide Analog | Receptor | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Fold Change vs. Parent | Reference |

| Boc-[N-MeAsp³², N-MePhe³³]-CCK-4 | CCK-A | 0.4 | 0.3 | High affinity & potency maintained | |

| Tetramethylrhodamine-SP | NK1 | 4.2 | N/A | Similar affinity to Substance P | |

| Oregon Green 488-SP | NK1 | 6.4 | N/A | Similar affinity to Substance P | |

| Fluorescein-SP | NK1 | 44.5 | N/A | Lower affinity than Substance P |

Table 3: Neurotensin Analogs

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Reference |

| [D-Tyr¹¹]-NT | NTS1 | Lower in vitro, higher in vivo potency | |

| NT(8-13) mimetic 3 | Rat NTS1 | 55 | |

| NT(8-13) mimetic 3 | Human NTS1 | 580 |

Experimental Protocols

Synthesis of Methylated Tyrosine-Containing Peptides

This protocol describes the incorporation of Fmoc-Tyr(Me)-OH into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

-

Washing: Wash the resin with DMF (5 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DMF, DCM, and methanol and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

This protocol describes a method for the synthesis of Fmoc-N-methyl-L-tyrosine for use in SPPS.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Tyr(tBu)-OH

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or Methyl iodide

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Tyr(tBu)-OH onto 2-CTC Resin: Dissolve Fmoc-Tyr(tBu)-OH (3 eq) in anhydrous DCM, add to the 2-CTC resin, followed by the immediate addition of DIEA (9 eq). Stir the reaction for 2 hours.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Sulfonylation: Treat the resin-bound amino acid with o-NBS-Cl and DBU in DMF to protect the primary amine.

-

N-Methylation: Perform the methylation using either dimethyl sulfate or methyl iodide in the presence of a base.

-

Desulfonylation: Remove the o-NBS group to reveal the N-methylated amine.

-

Fmoc Protection: Protect the newly formed secondary amine with Fmoc-OSu.

-

Cleavage from Resin: Cleave the Fmoc-N-Me-Tyr(tBu)-OH from the 2-CTC resin using a mild solution of 1% TFA in DCM.

-

Purification: Purify the product by crystallization or chromatography.

This protocol outlines a microwave-assisted Negishi coupling approach for the synthesis of Boc-2',6'-dimethyl-L-tyrosine, which can then be converted to the Fmoc-protected version.

Materials:

-

Boc-L-iodophenylalanine methyl ester

-

Dimethylzinc

-

Pd₂(dba)₃

-

SPhos

-

3,5-dimethyl-4-iodophenol

-

Microwave reactor

-

Lithium hydroxide (LiOH)

-

Fmoc-OSu

Procedure:

-

Negishi Coupling: In a microwave reactor, combine Boc-L-iodophenylalanine methyl ester, dimethylzinc, Pd₂(dba)₃, and SPhos with 3,5-dimethyl-4-iodophenol under an inert atmosphere. Heat the reaction mixture at 110°C for 2 hours.

-

Purification of Ester: Purify the resulting methyl ester by silica gel chromatography.

-

Saponification: Hydrolyze the methyl ester to the carboxylic acid using LiOH in a mixture of THF and water.

-

Boc- to Fmoc- conversion: Remove the Boc protecting group under acidic conditions and subsequently protect the free amine with Fmoc-OSu to yield Fmoc-2',6'-dimethyl-L-tyrosine.

-

Purification: Purify the final product by chromatography.

Biological Evaluation Assays

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of methylated tyrosine-containing peptides for their target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO for opioid receptors)

-

Unlabeled competitor peptide (the methylated tyrosine-containing peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Membrane homogenate.

-

Non-specific Binding: Radioligand + High concentration of a non-labeled standard ligand (e.g., naloxone for opioid receptors) + Membrane homogenate.

-

Competition: Radioligand + Serial dilutions of the methylated tyrosine-containing peptide + Membrane homogenate.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

This protocol measures the activation of Gq-coupled receptors by monitoring changes in intracellular calcium levels.

Materials:

-

HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest

-

Cell culture medium

-

Poly-L-lysine coated 96-well black, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, for cell lines with active anion transporters)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed the cells onto poly-L-lysine coated 96-well plates and grow to 90-100% confluency.

-

Dye Loading:

-

Prepare the dye loading solution containing the calcium-sensitive fluorescent dye in assay buffer. Add probenecid if necessary.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.

-

-

Ligand Preparation: Prepare serial dilutions of the methylated tyrosine-containing peptide in the assay buffer.

-

Measurement:

-

Place the cell plate and the ligand plate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity before and after the addition of the ligand.

-

The instrument will inject the ligand into the wells and record the fluorescence change over time.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.

This protocol assesses the stability of methylated tyrosine-containing peptides in the presence of proteases or biological fluids like plasma or serum.

Materials:

-

Methylated tyrosine-containing peptide

-

Control peptide (unmodified parent peptide)

-

Protease solution (e.g., trypsin, chymotrypsin) or human plasma/serum

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., trifluoroacetic acid or acetonitrile)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for fragment identification)

Procedure:

-

Incubation:

-

Prepare solutions of the methylated peptide and the control peptide in the incubation buffer.

-

Add the protease solution or plasma/serum to the peptide solutions to initiate the degradation.

-

Incubate the mixtures at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Quantify the peak area of the intact peptide at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining intact peptide against time.

-

Determine the half-life (t₁/₂) of the peptide under the assay conditions.

-

Compare the half-life of the methylated peptide to that of the control peptide to assess the improvement in stability.

-

If a mass spectrometer is used, the degradation fragments can be identified to determine the cleavage sites.

-

Signaling Pathways and Visualization

Peptides containing methylated tyrosine often exert their effects through G protein-coupled receptors (GPCRs). The methylation can influence the ligand-receptor interaction, leading to altered downstream signaling cascades.

Opioid Receptor Signaling

Opioid peptides and their analogs, including those with methylated tyrosine, primarily signal through µ (mu), δ (delta), and κ (kappa) opioid receptors, which are Gαi/o-coupled GPCRs.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and characterization of neurotensin analogues for structure/activity relationship studies. Acetyl-neurotensin-(8--13) is the shortest analogue with full binding and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Fmoc-Tyr(Me)-OH: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a crucial building block in peptide synthesis for research, drug discovery, and development. This document details its chemical properties, CAS number, reliable suppliers, and a foundational protocol for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Core Compound Properties and Identification

This compound is a derivative of the amino acid tyrosine where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is methylated. This modification prevents unwanted side reactions during peptide synthesis and can influence the final peptide's conformation and biological activity.

Chemical Abstracts Service (CAS) Number: 77128-72-4

Molecular Formula: C₂₅H₂₃NO₅

Molecular Weight: 417.45 g/mol

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 77128-72-4 | |

| Molecular Formula | C₂₅H₂₃NO₅ | |

| Molecular Weight | 417.45 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | Store at 2-8°C |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and manufacturing purposes. Notable suppliers include:

-

MedChemExpress

-

Sigma-Aldrich (Novabiochem)

-

Chem-Impex

-

Aapptec Peptides

-

Anaspec

-

CymitQuimica

-

Santa Cruz Biotechnology

-

Simson Pharma Limited

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is a standard procedure and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

-

The activated amino acid solution is added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing: After the coupling, the resin is washed extensively with DMF to remove excess reagents and by-products.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, during solid-phase peptide synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Application in Drug Discovery and Signaling Research

The incorporation of O-methylated tyrosine into peptides can be a strategic tool in drug design. This modification can enhance metabolic stability by protecting the phenolic hydroxyl group from enzymatic degradation, such as sulfation or phosphorylation. Furthermore, the altered electronic properties and steric hindrance of the O-methyl group compared to a free hydroxyl can modulate the binding affinity and selectivity of the peptide for its biological target.

While no specific signaling pathway directly modulated by a simple O-methylated tyrosine-containing peptide is prominently documented in the initial search, the synthesis of such peptides is a key step in structure-activity relationship (SAR) studies. For instance, in the development of peptide-based inhibitors or receptor agonists/antagonists, replacing a native tyrosine with Tyr(Me) allows researchers to probe the importance of the hydroxyl group for hydrogen bonding and interaction with the target protein. This information is crucial for designing more potent and selective therapeutic peptides.

The following diagram illustrates a hypothetical workflow for utilizing a Tyr(Me)-containing peptide in a drug discovery context to investigate its effect on a signaling pathway.

A Comprehensive Technical Guide to the Safe Handling and Application of Fmoc-Tyr(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of N-α-Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a key building block in solid-phase peptide synthesis (SPPS). Adherence to the following protocols and safety measures is crucial for ensuring laboratory safety and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group of the tyrosine side chain is methylated. This modification is critical for its application in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C25H23NO5 | [1][2] |

| Molecular Weight | 417.45 g/mol | [1][3] |

| CAS Number | 77128-72-4 | [1] |

| Appearance | White to off-white or beige powder | |

| Storage Temperature | 2-30°C |

Safety and Hazard Information

This compound is classified as an irritant. Proper handling and personal protective equipment are mandatory to minimize risks.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem CID 2762281

Handling and Personal Protective Equipment (PPE)

To ensure safe handling, the following precautions must be observed:

| Precaution | Description |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear nitrile or other suitable chemical-resistant gloves. |

| Skin Protection | Wear a lab coat and ensure skin is not exposed. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire and Explosion Hazards

This compound is a combustible solid.

| Parameter | Details |

| Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. For large fires, water spray can be used. |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Hazardous Combustion Products | Carbon oxides (CO, CO2) and nitrogen oxides (NOx). |

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

| Condition | Recommendation |

| Container | Keep the container tightly closed in a dry and well-ventilated place. |

| Temperature | Store at 2-30°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. |

| Stability | The product is stable under recommended storage conditions. |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of O-methyl-tyrosine residues into peptides via Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials

-

This compound

-

Resin with a free amino group (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol

-

Fritted syringe or automated peptide synthesizer

Procedure

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Step 4: Capping (Optional)

-

If the coupling is incomplete, cap the unreacted amino groups by treating the resin with an acetic anhydride/DIPEA solution in DMF.

Step 5: Final Washing

-

After successful coupling, wash the resin with DMF (3 times), followed by DCM (3 times), and finally methanol (3 times).

-

Dry the resin under vacuum.

The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM and dry it thoroughly.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature in a fume hood.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Workflow and Logic Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

SPPS Cycle Diagram

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Disposal Considerations

All waste generated from the handling and use of this compound must be considered chemical waste.

-

Solid Waste: Unused this compound and contaminated consumables (e.g., weighing paper, gloves) should be collected in a designated, sealed container for chemical waste disposal.

-

Liquid Waste: Solutions containing this compound, as well as waste from the peptide synthesis process (e.g., DMF washes, piperidine solutions, cleavage cocktails), must be collected in appropriate, labeled solvent waste containers. Do not dispose of down the drain.

Disposal procedures should be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This guide is intended to provide a comprehensive overview for trained laboratory personnel. Always consult the specific Safety Data Sheet provided by the supplier and your institution's safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Solubility of Fmoc-Tyr(Me)-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, ensuring efficient purification, and achieving high yields in synthetic processes.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The solubility of protected amino acids, such as this compound, directly impacts several key stages of solid-phase peptide synthesis. The O-methylation of the tyrosine side chain in this compound enhances its lipophilicity, which can influence its solubility profile. Adequate solubility is crucial for:

-

Efficient Coupling Reactions: The amino acid derivative must be fully dissolved in the reaction solvent to ensure a homogenous solution and facilitate complete and rapid coupling to the growing peptide chain on the solid support.

-

Preventing Aggregation: Poor solubility can lead to the aggregation of the amino acid derivative, reducing its availability for the coupling reaction and potentially leading to incomplete sequences.

-

Ease of Handling and Automation: In automated peptide synthesizers, the solubility of the building blocks in the delivery solvent is critical for preventing precipitation and ensuring accurate and reliable dispensing.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be affected by factors such as temperature, the specific grade of the solvent, and the presence of any impurities. For hygroscopic solvents like DMSO, using a freshly opened container is recommended for optimal solubility[1].

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL | Ultrasonic assistance may be required.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble (1 mmole in 2 mL) | This corresponds to approximately 208.7 mg/mL. |

| Chloroform | CHCl₃ | Soluble | Quantitative data not readily available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Quantitative data not readily available. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Quantitative data not readily available. |

| Acetone | C₃H₆O | Soluble | Quantitative data not readily available. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data not readily available | A common solvent in SPPS, solubility is expected to be good. |

| Tetrahydrofuran (THF) | C₄H₈O | Data not readily available |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for determining the solubility of this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved microparticles, either centrifuge the sample at a high speed or filter it through a syringe filter into a clean vial. This step is crucial to avoid overestimation of the solubility.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the prepared sample and the standard solutions into the HPLC system.

-

Develop a suitable HPLC method to achieve good separation and a sharp peak for this compound. A reverse-phase C18 column is often a good starting point.

-

Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (the fluorenyl group provides a strong chromophore).

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in mg/mL or g/L.

-

Visualization of this compound in a Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps involved in the incorporation of a single this compound residue into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for the incorporation of a single this compound residue in SPPS.

This workflow highlights the cyclical nature of solid-phase peptide synthesis, where the deprotection of the N-terminal Fmoc group is followed by the coupling of the next Fmoc-protected amino acid. The use of orthogonal protecting groups, such as the base-labile Fmoc group for the α-amino group and acid-labile groups for side-chain protection, is a cornerstone of this strategy. The O-methyl group on the tyrosine side chain is stable to the standard conditions of Fmoc SPPS, including the repetitive treatments with piperidine for Fmoc removal and the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).

References

An In-depth Technical Guide to Fmoc-Tyr(Me)-OH: Properties, Application in Peptide Synthesis, and Role in Investigating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH), a crucial building block in peptide science. We will delve into its chemical and physical properties, provide detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explore its utility as a tool to investigate cellular signaling pathways.

Core Properties of this compound